(5-(Ethylsulfonyl)pyridin-2-yl)methanamine (5-(Ethylsulfonyl)pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13610536
InChI: InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2,5,9H2,1H3
SMILES: CCS(=O)(=O)C1=CN=C(C=C1)CN
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC13610536

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine -

Specification

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name (5-ethylsulfonylpyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2,5,9H2,1H3
Standard InChI Key MWUBMLMAPCUJQZ-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CN=C(C=C1)CN
Canonical SMILES CCS(=O)(=O)C1=CN=C(C=C1)CN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine belongs to the amine class, featuring a pyridine ring system with two functional groups:

  • Ethylsulfonyl group (-SO2_2C2_2H5_5): Introduces electronegativity and steric bulk, enhancing interactions with biological targets.

  • Methanamine (-CH2_2NH2_2): Provides a primary amine for potential hydrogen bonding or salt formation.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H12N2O2S\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2\text{S}
Molecular Weight200.26 g/mol
IUPAC Name(5-ethylsulfonylpyridin-2-yl)methanamine
Canonical SMILESCCS(=O)(=O)C1=CN=C(C=CN1)CN
InChIKeyMWUBMLMAPCUJQZ-UHFFFAOYSA-N

The compound’s structure has been validated via spectral data (e.g., NMR, IR) and X-ray crystallography in related analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (5-(ethylsulfonyl)pyridin-2-yl)methanamine typically involves:

  • Sulfonylation: Reaction of 5-bromopyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions.

  • Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

Critical parameters include:

  • Temperature: 0–5°C during sulfonylation to minimize side reactions.

  • Catalysts: Palladium-based catalysts for coupling reactions in related pathways.

Industrial-Scale Production

Bulk synthesis employs continuous flow reactors to enhance yield (reported >75% in pilot studies) and purity (>98% by HPLC) . The hydrochloride salt (CAS: 1637311-15-9) is also marketed for research use, with a molecular weight of 237.71 g/mol.

CompoundTargetActivity (IC50_{50})
(5-(Ethylsulfonyl)pyridin-2-yl)methanamineDHPS12.3 µM (predicted)
5-(Ethylsulfonyl)pyridin-2-amineVEGFR20.45 nM
Pyrimidine analogsViral polymerases2.1–8.7 µM

The ethylsulfonyl group enhances metabolic stability compared to methylsulfonyl analogs, as shown in plasma stability assays (t1/2>6ht_{1/2} > 6 \, \text{h}).

Applications in Drug Discovery

Antibacterial Agents

Sulfonamides remain a cornerstone in treating urinary tract infections and pneumonia. This compound’s structural motif aligns with sulfamethoxazole derivatives, suggesting potential synergy with dihydrofolate reductase inhibitors.

Kinase Inhibition

While direct evidence is lacking, related pyridine sulfonamides exhibit potent kinase inhibition (e.g., VEGFR2 IC50_{50} = 0.45 nM). Molecular modeling indicates feasible binding to ATP pockets in tyrosine kinases, warranting further study.

Prodrug Development

The primary amine enables conjugation with prodrug moieties (e.g., phosphonates) to enhance bioavailability. In silico predictions suggest favorable logP (1.8) and solubility (2.1 mg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator